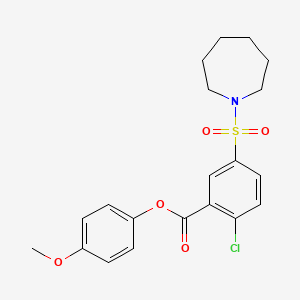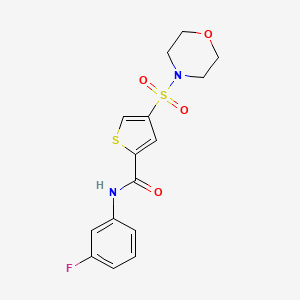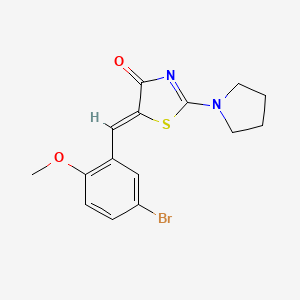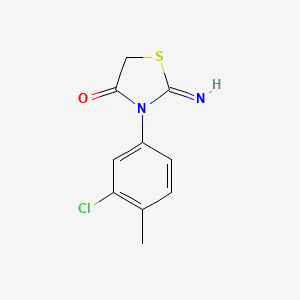
5-(3-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
説明
5-(3-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as Compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoindoline-1,3-dione derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of 5-(3-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione 1 involves the inhibition of various signaling pathways that are involved in inflammation, cancer, and viral infections. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound 1 also inhibits the JAK/STAT signaling pathway, which is involved in the immune response and cancer. In addition, this compound has been found to inhibit the replication of various viruses, including influenza, HIV, and hepatitis C virus.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit cancer cell proliferation. In addition, this compound 1 has been found to inhibit viral replication by targeting viral enzymes and proteins. These effects suggest that this compound 1 has potential therapeutic applications in various diseases.
実験室実験の利点と制限
One of the advantages of using 5-(3-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione 1 in lab experiments is its high potency and specificity towards its target molecules. This compound has been found to exhibit low toxicity towards normal cells, which makes it a promising candidate for drug development. However, one of the limitations of using this compound 1 is its limited solubility in water, which can affect its bioavailability and pharmacokinetics. In addition, the synthesis of this compound 1 is a multi-step process that requires specialized equipment and expertise, which can be a challenge for some researchers.
将来の方向性
There are several future directions for research on 5-(3-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione 1. One of the directions is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to optimize the synthesis method of this compound 1 to improve its yield and purity. In addition, further studies are needed to elucidate the molecular mechanisms of action of this compound 1 and to identify its target molecules. These future directions can provide valuable insights into the potential clinical applications of this compound 1.
Conclusion:
In conclusion, this compound 1 is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for drug development. The synthesis method of this compound 1 is a multi-step process that requires specialized equipment and expertise. However, its high potency and specificity towards its target molecules make it a valuable tool for lab experiments. Further research is needed to investigate its potential therapeutic applications in other diseases and to elucidate its molecular mechanisms of action.
科学的研究の応用
5-(3-aminophenoxy)-2-(2,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione 1 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to have anti-cancer properties by inducing apoptosis and inhibiting cancer cell proliferation. In addition, this compound 1 has shown promising results in treating viral infections by inhibiting viral replication. These findings suggest that this compound 1 has a wide range of therapeutic applications and can be used as a lead compound for drug development.
特性
IUPAC Name |
5-(3-aminophenoxy)-2-(2,4-dimethylphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-13-6-9-20(14(2)10-13)24-21(25)18-8-7-17(12-19(18)22(24)26)27-16-5-3-4-15(23)11-16/h3-12H,23H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLMKPNAAMXDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-N-cyclopentyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3484717.png)
![3-bromo-5-(2-furyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3484723.png)
![2-[(3-{[(3-acetylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3484729.png)


![N-cyclohexyl-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B3484763.png)
![2-(1H-benzimidazol-2-ylthio)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B3484769.png)
![N-{4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}acetamide](/img/structure/B3484776.png)
![3,5-bis[3-(dimethylamino)-2-propen-1-ylidene]-2-methyltetrahydro-4H-pyran-4-one](/img/structure/B3484780.png)
![1-{4-[4-(4-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B3484784.png)


![7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3484811.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3484819.png)